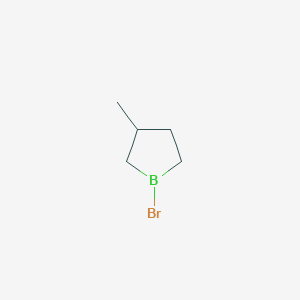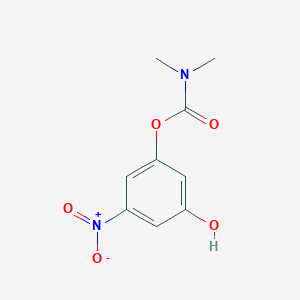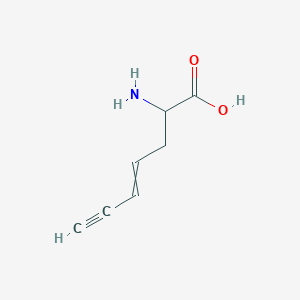
2-Aminohept-4-EN-6-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminohept-4-en-6-ynoic acid: is an organic compound with the molecular formula C₇H₉NO₂ It is characterized by the presence of an amino group, an alkene, and an alkyne functional group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohept-4-en-6-ynoic acid typically involves multi-step organic reactions. One common method is the alkylation of propargylamine with an appropriate alkene precursor, followed by subsequent functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminohept-4-en-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Aminohept-4-en-6-ynoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 2-aminohept-4-en-6-ynoic acid involves its interaction with specific molecular targets. The compound’s reactive functional groups allow it to form covalent bonds with target biomolecules, potentially inhibiting their function. This mechanism is particularly relevant in its potential anticancer activity, where it may interfere with cellular processes critical for tumor growth and survival.
Comparaison Avec Des Composés Similaires
2-Aminohept-4-ynoic acid: Lacks the alkene group, making it less reactive in certain chemical reactions.
2-Aminohex-4-en-6-ynoic acid: Has a shorter carbon chain, affecting its physical and chemical properties.
2-Aminohept-4-en-5-ynoic acid:
Propriétés
Numéro CAS |
18941-92-9 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2-aminohept-4-en-6-ynoic acid |
InChI |
InChI=1S/C7H9NO2/c1-2-3-4-5-6(8)7(9)10/h1,3-4,6H,5,8H2,(H,9,10) |
Clé InChI |
CHXSDCXDWAXIBR-UHFFFAOYSA-N |
SMILES canonique |
C#CC=CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


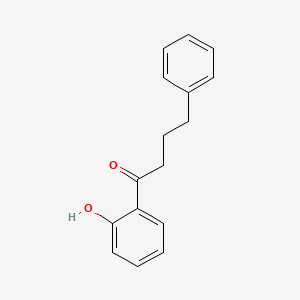
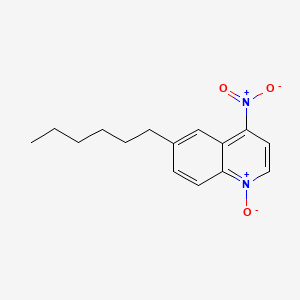

![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)


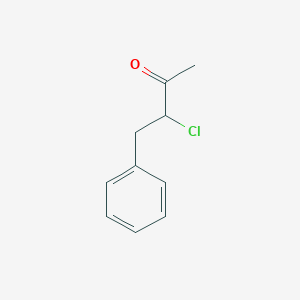
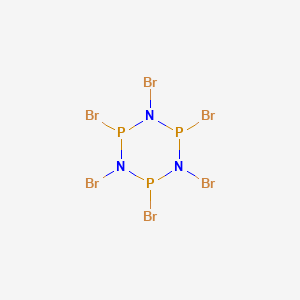
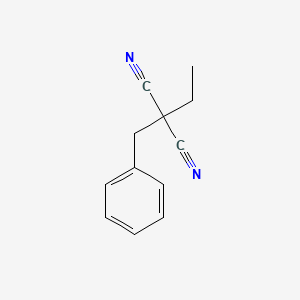

![[(Z)-1-chloropropan-2-ylideneamino]thiourea](/img/structure/B14708195.png)

